REACTION_CXSMILES
|
Br[C:2]1[S:3][C:4]([CH2:7][O:8][CH3:9])=[CH:5][CH:6]=1.C([Li])CCC.CN(C)[CH:17]=[O:18].Cl>O1CCCC1.CN(C)P(N(C)C)(N(C)C)=O>[CH3:9][O:8][CH2:7][C:4]1[S:3][C:2]([CH:17]=[O:18])=[CH:6][CH:5]=1 |f:4.5|
|
Name
|
|
Quantity
|
439 mg
|
Type
|
reactant
|
Smiles
|
BrC=1SC(=CC1)COC
|
Name
|
|
Quantity
|
0.93 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
tetrahydrofuran hexamethylphosphoramide
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1.CN(P(=O)(N(C)C)N(C)C)C
|
Name
|
|
Quantity
|
0.82 mL
|
Type
|
reactant
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 2 minutes at −78° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
EXTRACTION
|
Details
|
Organics were extracted with 1:1 ether/hexanes (3×30 mL)
|
Type
|
WASH
|
Details
|
washed with water (2×30 mL, brine (30 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
WASH
|
Details
|
The crude residue was subjected to chromatography on silica gel with gradient elution (5-20% ethyl acetate in hexanes)
|
Reaction Time |
2 min |
Name
|
|
Type
|
product
|
Smiles
|
COCC1=CC=C(S1)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 103 mg | |
YIELD: PERCENTYIELD | 31% | |
YIELD: CALCULATEDPERCENTYIELD | 31.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |